Binding Affinity: Subnanomolar vs. Micromolar
The deprotected cyclic tris-NTA chelator, synthesized from Tris-NTA per-Tert-butyl Ester, achieves a subnanomolar dissociation constant (KD) for hexahistidine-tagged proteins, a stark contrast to the micromolar affinity of the standard mono-NTA chelator [1]. Fluorescence dequenching experiments determined a KD of approximately 0.14 nM for the tris-NTA/His-tag complex, compared to a KD of ~10,000 nM for mono-NTA, representing an over 70,000-fold improvement [1]. This is consistent with SPR measurements showing a 10,000-fold (four orders of magnitude) higher binding affinity .
| Evidence Dimension | Binding Affinity (KD) for hexahistidine (His6)-tagged proteins |
|---|---|
| Target Compound Data | KD ≈ 0.14 nM (deprotected cyclic tris-NTA/Fluo conjugate) |
| Comparator Or Baseline | KD ≈ 10,000 nM (mono-NTA/Fluo conjugate) |
| Quantified Difference | ~71,400-fold lower KD (higher affinity) for tris-NTA compared to mono-NTA |
| Conditions | In vitro binding assay using fluorescein-conjugated chelator heads and MBP-His6 fusion protein in 20 mM HEPES, pH 7.5, 150 mM NaCl at 25 °C [1]. |
Why This Matters
For procurement, this affinity difference is directly linked to experimental utility: the final product enables stable, stoichiometric protein capture, while mono-NTA fails to retain proteins during washing or prolonged measurements, making the precursor essential for high-sensitivity assays.
- [1] Lata, S., Reichel, A., Brock, R., Tampé, R., & Piehler, J. (2005). High-Affinity Adaptors for Switchable Recognition of Histidine-Tagged Proteins. J. Am. Chem. Soc., 127(29), 10205–10215. See Table 1 for KD values determined by dissociation kinetics (fluorescence dequenching) and isothermal titration calorimetry (ITC). View Source
